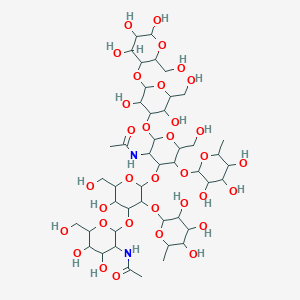
1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol is a complex organic compound that features a naphthalene core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol typically involves multi-step organic reactions. One common approach starts with the naphthalene core, which undergoes a series of substitutions and functional group transformations. Key steps include:
Methoxylation: Introduction of methoxy groups at specific positions on the naphthalene ring.
Sulfonamidation: Incorporation of the methylsulfonamido group through sulfonylation reactions.
Methylation: Addition of methyl groups to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups or further oxidation to carbonyl compounds.
Reduction: Reduction of sulfonamido groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.
Scientific Research Applications
1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol involves its interaction with specific molecular targets. The sulfonamido group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy groups can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with similar sulfonamido groups, such as sulfamethoxazole and sulfadiazine.
Methoxynaphthalenes: Compounds with methoxy-substituted naphthalene cores, like 1-methoxynaphthalene and 2-methoxynaphthalene.
Uniqueness
1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and sulfonamido groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H23NO5S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[2-(2-hydroxy-3-methoxynaphthalen-1-yl)-4-methoxy-3,5-dimethylphenyl]methanesulfonamide |
InChI |
InChI=1S/C21H23NO5S/c1-12-10-16(22-28(5,24)25)18(13(2)21(12)27-4)19-15-9-7-6-8-14(15)11-17(26-3)20(19)23/h6-11,22-23H,1-5H3 |
InChI Key |
NYLBMXVDAQUTJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C2=C(C(=CC3=CC=CC=C32)OC)O)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


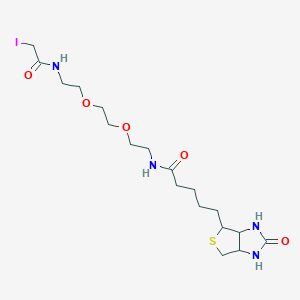

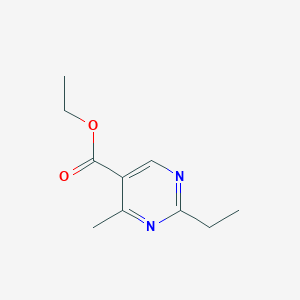
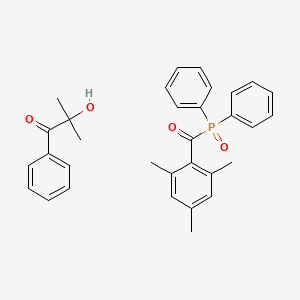



![(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062951.png)
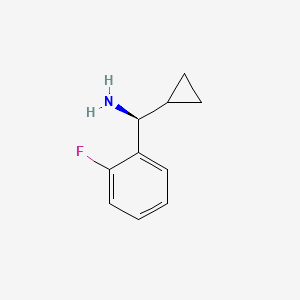
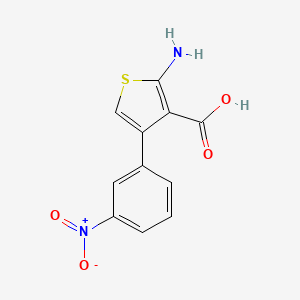

![2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride](/img/structure/B12062960.png)
